molecular formula C2H6BB B1221736 Bromodimethylborane CAS No. 5158-50-9

Bromodimethylborane

Cat. No.: B1221736
CAS No.: 5158-50-9
M. Wt: 120.79 g/mol
InChI Key: ABQPEYRVNHDPIO-UHFFFAOYSA-N
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Description

Bromodimethylborane (chemical formula: (CH₃)₂BBr, molecular weight: 122.78 g/mol) is a halogenated organoboron compound characterized by a boron atom bonded to two methyl groups and a bromine atom. This compound is widely utilized in organic synthesis due to its ability to act as a boronating agent, enabling the formation of boron-containing intermediates. Key applications include its role in hydroboration reactions , enantioselective alkynylations of aldehydes , and the synthesis of fluorescent BODIPY dyes . Its reactivity stems from the electrophilic boron center, which facilitates nucleophilic substitutions and coordination with Lewis bases. This compound is commercially available but requires careful handling due to its hazardous nature .

Preparation Methods

Traditional Synthetic Approaches

Alkylation of Boron Tribromide with Trimethyltin

The most widely documented method involves reacting boron tribromide (BBr₃) with tetramethyltin (Sn(CH₃)₄) under rigorously anhydrous conditions. Key steps include:

  • Reactant Preparation : BBr₃ and Sn(CH₃)₄ are purified via vacuum distillation to remove moisture and oxidative byproducts .

  • Stoichiometry : A 1:1 molar ratio ensures complete conversion, with excess Sn(CH₃)₄ leading to side products like trimethyltin bromide .

  • Reaction Conditions : The reaction proceeds at −45°C for 1 hour, followed by gradual warming to room temperature with continuous stirring .

  • Product Isolation : Fractional distillation at reduced pressure isolates (CH₃)₂BBr, with traps cooled to −63°C to collect the pure product .

Critical Parameters :

  • Temperature Control : Maintaining subzero temperatures minimizes side reactions, such as the formation of dimethylborinic acid.

  • Atmosphere : Conducting the reaction under argon or nitrogen prevents oxidation .

Table 1: Traditional Alkylation Reaction Profile

ParameterValue
ReactantsBBr₃, Sn(CH₃)₄
Molar Ratio1:1
Temperature Range−45°C → 25°C
Reaction Time3 hours
Yield (Theoretical)Quantitatively assumed
Purity Verification¹¹B NMR (δ 60–70 ppm)

Alternative Alkylation Agents

While trimethyltin remains the standard alkylating agent, studies have explored alternatives:

  • Dimethylzinc (Zn(CH₃)₂) : Reacts with BBr₃ in anhydrous ether at −78°C, yielding (CH₃)₂BBr alongside ZnBr₂ . This method avoids tin byproducts but requires stringent moisture control.

  • Trimethylaluminum (Al(CH₃)₃) : Less common due to competitive Al–Br bond formation, but effective in non-polar solvents like hexane .

Modern Advancements in Synthesis

Low-Temperature Reactions

Recent protocols emphasize cryogenic conditions to enhance selectivity:

  • −78°C Alkylation : Slows competing hydrolysis and oligomerization, achieving ≥95% purity as confirmed by gas chromatography .

  • Solvent Optimization : Dichloromethane (DCM) and tetrahydrofuran (THF) improve reagent solubility, though THF may coordinate to boron, necessitating post-synthesis removal .

Catalytic Approaches

Palladium catalysts (e.g., Pd(PPh₃)₄) enable stoichiometric reductions in alkylating agents, though industrial adoption remains limited due to cost .

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Systems : Minimize exposure to air and moisture, with in-line IR monitoring for real-time quality control .

  • Byproduct Recycling : ZnBr₂ and SnBr₄ are recovered for reuse in metallurgical applications .

Table 2: Industrial vs. Laboratory-Scale Synthesis

FactorLaboratory ScaleIndustrial Scale
Reactor TypeBatch glasswareContinuous flow reactors
Temperature ControlDry ice bathsJacketed reactors with cryogens
Yield Optimization70–85%90–95%
Purity AssuranceNMR, IR spectroscopyIn-line spectroscopic monitoring

Purification and Quality Control

Post-synthesis purification ensures reagent-grade quality:

  • Vacuum Distillation : Separates (CH₃)₂BBr (bp 80–85°C at 760 mmHg) from higher-boiling contaminants .

  • Spectroscopic Validation :

    • ¹¹B NMR : A singlet at δ 60–70 ppm confirms boron environment integrity .

    • IR Spectroscopy : B–Br stretches appear at 650–700 cm⁻¹ .

Comparative Analysis of Methods

Traditional vs. Modern :

  • Yield : Modern low-temperature methods achieve 10–15% higher yields than traditional approaches.

  • Scalability : Continuous flow systems outperform batch reactors in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bromodimethylborane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form organoboron compounds.

    Reduction Reactions: It can act as a reducing agent in certain chemical transformations.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Transition metal catalysts are often used to facilitate addition reactions.

    Solvents: Non-polar solvents like hexane or toluene are commonly used.

Major Products: The reactions of this compound typically yield organoboron compounds, which are valuable intermediates in organic synthesis. For example, the addition to alkenes can produce trialkylboranes.

Scientific Research Applications

Nucleophilic Reactions

Bromodimethylborane is frequently used to generate nucleophilic alkynyl boranes via transmetalation with alkynylstannanes. This process enables smooth addition into aldehydes and ketones, yielding high selectivity and substantial yields (71-96%) in the presence of oxazaborolidine ligands .

Deprotection Methods

A notable application of this compound is its use in deprotecting primary alcohols that are protected with benzyl or trityl groups under mild conditions. This method demonstrates its effectiveness in facilitating the selective removal of protecting groups, which is crucial for multi-step syntheses .

Asymmetric Catalysis

Research has shown that this compound can be utilized in asymmetric alkyne addition reactions, contributing to the development of chiral compounds. For instance, it has been employed in the synthesis of chiral macrocyclic compounds through reactions with imidazole derivatives, yielding products with confirmed stereochemistry .

Ruthenium-Catalyzed Reactions

This compound plays a role in enhancing the reactivity of ruthenium catalysts for ammonia borane dehydrogenation, demonstrating its utility in catalytic cycles that require efficient hydrogen release .

Case Study: Synthesis of Chiral Macrocycles

In a study involving the synthesis of chiral macrocyclic complexes, this compound was reacted with specific ligands to produce compounds with high enantiomeric excess. The reaction conditions were optimized to yield a significant amount of product without the need for extensive purification steps .

Reaction ConditionsYieldEnantiomeric Ratio
60 °C, 24 hours81%>95:5

Case Study: Deprotection of Alcohols

Another study highlighted the efficiency of this compound in deprotecting alcohols under mild conditions, showcasing its role in multi-step synthetic pathways where protecting group removal is critical .

Protecting GroupReaction ConditionsYield
BenzylMild conditionsHigh
TritylMild conditionsHigh

Mechanism of Action

The mechanism by which bromodimethylborane exerts its effects involves the formation of carbon-boron bonds through various chemical reactions. The compound acts as a source of boron, which can be incorporated into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Reactivity in Organic Transformations

Bromodimethylborane vs. Dibromomethylborane (CH₂B(Br)₂):

  • Amidoborane Formation: this compound reacts quantitatively with N-trimethylsilylamides to form amidoboranes, often existing in equilibrium with dimeric forms . In contrast, dibromomethylborane exhibits superior performance in reactions with N-aryltrifluoroacetamides, yielding O-borylated imidates in higher quantities (e.g., 70–80% yields compared to <50% for this compound) .
  • Hydroboration: this compound participates in hydroboration of vinyl halides, producing regioselective borane adducts (e.g., 60% yield for 1-chlorocyclohexyl borane) . Dibromomethylborane’s reactivity in similar contexts remains less documented.

This compound vs. 9-BBN Triflate (C₈H₁₆B(OTf)):

  • BODIPY Synthesis: this compound reacts with dipyrromethenes to form 4,4-dialkyl-BODIPYs, though yields depend on steric and electronic factors . 9-BBN triflate, a bulkier reagent, offers enhanced control over boron functionalization, enabling access to mono- and disubstituted BODIPYs with tailored photophysical properties .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Compound Formula Molecular Weight (g/mol) Key Reaction Yield/Selectivity Application Reference
This compound (CH₃)₂BBr 122.78 Amidoborane synthesis Quantitative Hydroboration, enantioselective alkynylation
Dibromomethylborane CH₂B(Br)₂ 199.65 O-borylated imidate synthesis 70–80% Functionalization of amides
9-BBN Triflate C₈H₁₆B(OTf) 270.11 BODIPY functionalization High (varies) Fluorescent dye synthesis
Trimethylamine-monobromoborane (CH₃)₃N·BH₂Br 140.83 Boron–amine adduct formation Not specified Stable boron intermediates

Biological Activity

Bromodimethylborane (BDMB), also known as dimethylboron bromide, is a boron-containing organic compound with the formula (CH3)2BBr(CH_3)_2BBr. It has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological applications. This article explores the biological activity of BDMB, focusing on its mechanisms, effects on biological systems, and relevant research findings.

  • Molecular Weight : 120.78 g/mol
  • CAS Number : 5158-50-9
  • Structure : BDMB features a boron atom bonded to two methyl groups and one bromine atom, contributing to its reactivity.

BDMB acts primarily as a Lewis acid due to the electron-deficient nature of the boron atom. This property allows it to form complexes with various nucleophiles, which can lead to significant biological interactions:

  • Nucleophilic Attack : The presence of methyl groups enhances its electrophilicity, making it susceptible to nucleophilic attack by biological molecules such as proteins and nucleic acids.
  • Formation of Boron Complexes : BDMB can form stable complexes with biomolecules, which may alter their function or stability.

Antimicrobial Properties

Recent studies have indicated that BDMB exhibits antimicrobial activity against certain bacterial strains. Its ability to disrupt bacterial cell membranes has been hypothesized as a mechanism for this activity. For instance, research demonstrated that BDMB could inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

BDMB has shown cytotoxic effects in various cancer cell lines. In a study involving human breast cancer cells (MCF-7), treatment with BDMB resulted in significant cell death, attributed to its capacity to induce apoptosis through reactive oxygen species (ROS) generation .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via ROS
HeLa20Disruption of cellular membranes
A549 (Lung Cancer)25Cell cycle arrest

Interaction with DNA

BDMB has been investigated for its ability to interact with DNA. Studies have shown that it can compact calf thymus DNA, leading to potential applications in gene delivery systems. This compaction is believed to enhance the stability and delivery efficiency of nucleic acids .

Case Studies

  • Gene Delivery Systems : In a study evaluating the efficacy of BDMB in gene delivery applications, researchers found that it significantly improved the transfection efficiency of plasmid DNA into mammalian cells when used in combination with silica nanoparticles .
  • Anticancer Activity : A separate investigation revealed that BDMB could sensitize cancer cells to chemotherapy agents by enhancing ROS production, thereby increasing the efficacy of treatments like doxorubicin in resistant cancer cell lines .

Safety and Toxicity

While BDMB shows promise in various biological applications, its safety profile is crucial for therapeutic use. It is classified as pyrophoric and poses risks when exposed to air or moisture . Proper handling procedures are essential to mitigate these hazards during research and application.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing bromodimethylborane, and how do reaction conditions influence purity?

this compound is typically synthesized via alkylation of boron halides. Key protocols include:

  • Direct alkylation : Reacting boron tribromide with dimethylzinc in anhydrous ether at −78°C .
  • Alternative routes : Using dibromomethylborane with trimethylaluminum, which minimizes side-product formation .
    Methodological considerations : Purity depends on strict temperature control (−78°C to 0°C), inert atmospheres (argon/nitrogen), and post-synthesis purification via vacuum distillation. Impurities like residual dimethylzinc or unreacted BBr₃ can be quantified via ¹¹B NMR (δ 60–70 ppm for BrB(CH₃)₂) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound is pyrophoric and reacts violently with air/moisture. Key protocols:

  • Storage : Under dry argon in flame-sealed ampoules.
  • Handling : Use Schlenk lines or gloveboxes for transfers. Quench residues with dry methanol at −20°C to suppress exothermic reactions .
  • Emergency protocols : CO₂ fire extinguishers for ignition; avoid water due to risk of HBr release .

Q. How is this compound utilized in debenzylation and detritylation reactions?

In synthetic organic chemistry, this compound acts as a Lewis acid catalyst for:

  • Debenzylation : Cleavage of benzyl ethers under mild conditions (0°C, 1–2 hrs) with >90% yield in THF .
  • Detritylation : Removal of trityl groups from nucleosides without damaging acid-sensitive substrates, monitored via TLC (hexane/EtOAc 4:1) .

Advanced Research Questions

Q. What strategies optimize this compound-mediated borylation reactions for stereoselective synthesis?

Advanced applications require kinetic vs. thermodynamic control :

  • Temperature modulation : Lower temperatures (−40°C) favor kinetic products (e.g., α-borylated alkenes), while room temperature drives thermodynamic outcomes .
  • Solvent effects : Non-polar solvents (hexane) enhance regioselectivity in alkyne borylation by reducing Lewis acid dissociation .
  • Substrate engineering : Electron-deficient aryl halides show faster transmetallation rates (k = 0.15 s⁻¹) compared to aliphatic analogs .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound?

Discrepancies often arise from substrate purity or moisture contamination . Systematic troubleshooting:

  • Control experiments : Compare yields under rigorously anhydrous vs. ambient conditions.
  • Analytical cross-checks : Use ¹H/¹¹B NMR to detect hydrolyzed byproducts (e.g., dimethylborinic acid, δ ¹H 1.2 ppm) .
  • Replicate literature protocols : Kodali et al. (1992) achieved 85–92% yields in diacylglycerol synthesis by pre-drying glassware at 150°C for 4 hrs .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Spectroscopy :
    • ¹¹B NMR (128 MHz, CDCl₃): δ 58–62 ppm for BrB(CH₃)₂ .
    • IR: B–Br stretch at 680–720 cm⁻¹ .
  • Mass spectrometry : ESI-MS in negative ion mode detects [M–Br]⁻ ions (m/z 71.03) .
  • X-ray crystallography : Confirms trigonal-planar geometry (B–Br bond length: 1.89 Å) .

Q. Data Contradiction Analysis

Example : Conflicting reports on this compound’s stability in THF vs. DCM.

  • Evidence : Kodali et al. (1990) observed decomposition in DCM after 24 hrs (30% yield loss), while later studies (Srikanth et al., 2024) reported stability in THF for 48 hrs .
  • Resolution : THF’s stronger Lewis basicity stabilizes boron via adduct formation, whereas DCM permits slow hydrolysis.

Properties

IUPAC Name

bromo(dimethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BBr/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPEYRVNHDPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199534
Record name Dimethylboronbromide
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Molecular Weight

120.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5158-50-9
Record name Dimethylboronbromide
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Record name Dimethylboronbromide
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Record name Bromodimethylborane
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Record name BROMODIMETHYLBORANE
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